4-hydroxy-1-methylpiperidin-2-one
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Overview
Description
4-hydroxy-1-methylpiperidin-2-one is a chemical compound with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-1-methylpiperidin-2-one can be achieved through several methods. One common approach involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This method combines multiple reactions in one step, including the removal of the metalation group, dehydroxylation, and pyridine reduction .
Industrial Production Methods
Industrial production of this compound typically involves the use of commercially available starting materials such as D-phenylglycinol and delta-valerolactone . The process includes steps like methylation and protection of hydroxyl groups to ensure the desired product is obtained efficiently and safely .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-1-methylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of functionalized piperidine derivatives .
Scientific Research Applications
4-hydroxy-1-methylpiperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-1-methylpiperidin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to exhibit antioxidant properties and cytotoxic effects on lung cancer cell lines . The compound binds to bovine serum albumin, enhancing its bioavailability and therapeutic efficacy . Additionally, it induces cell cycle arrest in cancer cells, contributing to its anticancer activity .
Comparison with Similar Compounds
4-hydroxy-1-methylpiperidin-2-one can be compared with other piperidine derivatives, such as:
3-methylpiperidin-2-one: Similar in structure but with different functional groups, leading to varied reactivity and applications.
2-oxo-1,2,3,4-tetrahydropyridine: Another piperidine derivative with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer unique reactivity and biological activity compared to other piperidine derivatives .
Properties
CAS No. |
906514-05-4 |
---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-hydroxy-1-methylpiperidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-7-3-2-5(8)4-6(7)9/h5,8H,2-4H2,1H3 |
InChI Key |
ZANYYWKAKZBZII-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1=O)O |
Purity |
95 |
Origin of Product |
United States |
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